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Compound of Interest

Compound Name: Ethyl 3-(nitromethyl)hexanoate

CAS No.: 128013-61-6

Cat. No.: B1602163

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Ethyl 3-(nitromethyl)hexanoate (CAS No: 128013-61-6), a key

intermediate in the synthesis of various complex molecules, including the antiepileptic drug

Brivaracetam.[1] For researchers, scientists, and drug development professionals, rigorous

structural confirmation and purity assessment are paramount. This document outlines the

expected spectroscopic data (NMR, IR, MS), provides detailed methodologies for their

acquisition, and offers insights into the interpretation of the resulting spectra.

While specific experimental spectra for this compound are not widely published, this guide

establishes a robust predictive framework based on fundamental principles of spectroscopic

analysis.[2] This approach serves as a reliable benchmark for researchers synthesizing or

utilizing this compound.

Molecular Structure and Overview
Ethyl 3-(nitromethyl)hexanoate is a β-nitro ester with the molecular formula C₉H₁₇NO₄ and a

molecular weight of 203.24 g/mol .[1][2][3] Its structure comprises a hexanoate backbone with

a nitromethyl group at the C3 position and an ethyl ester functionality. The presence of these
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distinct functional groups gives rise to a unique spectroscopic fingerprint, which can be

elucidated using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete

connectivity map of the molecule can be assembled.

Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Ethyl 3-
(nitromethyl)hexanoate

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a (CH₃-CH₂) ~0.9 Triplet (t) 3H

H-b (CH₃-CH₂-CH₂) ~1.3 Sextet 2H

H-c (CH₂-CH-CH₂) ~1.4 Quintet 2H

H-d (O-CH₂-CH₃) ~1.2 Triplet (t) 3H

H-e (CH₂-C=O) ~2.5 Doublet (d) 2H

H-f (CH-CH₂NO₂) ~2.8-3.0 Multiplet (m) 1H

H-g (CH₂-NO₂) ~4.5 Doublet (d) 2H

H-h (O-CH₂-CH₃) ~4.1 Quartet (q) 2H

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimates based on analogous structures

and functional group effects.

Expert Interpretation:
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The aliphatic protons (a, b, c) of the propyl chain at C3 will appear in the upfield region (~0.9-

1.5 ppm).

The ethyl ester protons will present as a characteristic triplet (d) and quartet (h), a classic

ethyl pattern.

The methylene protons adjacent to the carbonyl group (e) are diastereotopic due to the chiral

center at C3 and may appear as a complex multiplet, though they are represented as a

simple doublet for prediction.

The methine proton (f) at the chiral center will be a complex multiplet due to coupling with

protons on C2, C4, and the nitromethyl group.

The most downfield aliphatic signals will be the nitromethyl protons (g) and the ester

methylene protons (h), owing to the strong electron-withdrawing effects of the adjacent nitro

and ester oxygen groups, respectively.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(nitromethyl)hexanoate
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Assignment Predicted Chemical Shift (δ, ppm)

C-1 (CH₃-CH₂) ~14

C-2 (CH₃-CH₂-CH₂) ~20

C-3 (CH₂-CH-CH₂) ~30-35

C-4 (O-CH₂-CH₃) ~14

C-5 (CH₂-C=O) ~40-45

C-6 (CH-CH₂NO₂) ~35-40

C-7 (CH₂-NO₂) ~75-80

C-8 (O-CH₂-CH₃) ~61

C-9 (C=O) ~172

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates.

Expert Interpretation:

The carbonyl carbon (C-9) of the ester will be the most downfield signal, typically appearing

around 172 ppm.

The carbon attached to the nitro group, C-7, will also be significantly downfield (~75-80 ppm)

due to the powerful inductive effect of the -NO₂ group.

The ester methylene carbon (C-8) will be found around 61 ppm.

The remaining aliphatic carbons will appear in the upfield region of the spectrum (<45 ppm).

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of Ethyl 3-(nitromethyl)hexanoate in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

Acquire at least 16 scans for a good signal-to-noise ratio.

Process the data with an exponential multiplication (line broadening of 0.3 Hz) before

Fourier transformation.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise

ratio.

Process with a line broadening of 1-2 Hz.

Data Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR

signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 3-(nitromethyl)hexanoate
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Wavenumber (cm⁻¹) Bond Vibration Intensity

~2960-2850 C-H (aliphatic) stretch Medium-Strong

~1740 C=O (ester) stretch Strong

~1550 N-O (asymmetric) stretch Strong

~1370 N-O (symmetric) stretch Strong

~1180 C-O (ester) stretch Strong

Expert Interpretation: The IR spectrum of Ethyl 3-(nitromethyl)hexanoate will be dominated

by two key features:

A very strong, sharp absorption around 1740 cm⁻¹ characteristic of the ester carbonyl (C=O)

stretch.[2]

Two strong absorptions for the nitro group (-NO₂) at ~1550 cm⁻¹ (asymmetric stretch) and

~1370 cm⁻¹ (symmetric stretch).[2] The presence of these three strong bands provides

compelling evidence for the compound's core structure. The C-H stretching vibrations below

3000 cm⁻¹ confirm the aliphatic nature of the molecule.

Experimental Protocol for IR Data Acquisition
Sample Preparation: As Ethyl 3-(nitromethyl)hexanoate is a liquid, the simplest method is

to acquire a neat spectrum. Place a single drop of the neat liquid onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Analysis: Process the resulting spectrum to identify the key absorption bands and

compare them to expected values for the relevant functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 203.12, might be

observed, but it is likely to be of low abundance or absent in EI-MS due to the lability of the

nitro group.

Key Fragments:

m/z = 157: Loss of the nitro group (•NO₂, 46 Da) from the molecular ion [M - NO₂]⁺. This is

often a very prominent fragmentation pathway for nitroalkanes.

m/z = 129: Further loss of an ethylene molecule (C₂H₄, 28 Da) from the m/z 157 fragment

via McLafferty rearrangement.

m/z = 88: Cleavage alpha to the carbonyl group, resulting in the [CH₂C(O)OCH₂CH₃]⁺

fragment.

m/z = 45: A fragment corresponding to the ethoxy group [OCH₂CH₃]⁺.

Visualizing Fragmentation
The following diagram illustrates the primary predicted fragmentation pathway for Ethyl 3-
(nitromethyl)hexanoate under electron ionization.
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Predicted EI-MS Fragmentation

[C₉H₁₇NO₄]⁺˙
m/z = 203

- •NO₂

[C₉H₁₇O₂]⁺
m/z = 157

- C₂H₄

[C₇H₁₃O₂]⁺
m/z = 129

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition
Sample Introduction: For a volatile liquid like this, Gas Chromatography-Mass Spectrometry

(GC-MS) is the ideal method as it provides both separation and identification.[2]

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Conditions:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

Carrier Gas: Helium at a constant flow of ~1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound.

Identify the molecular ion (if present) and major fragment ions. Compare the fragmentation

pattern with predicted pathways and library data if available.

Conclusion
The structural integrity of Ethyl 3-(nitromethyl)hexanoate can be confidently established

through a synergistic application of NMR, IR, and MS techniques. This guide provides the

expected spectroscopic signatures and robust protocols for their acquisition. The predicted

data—highlighting a characteristic ester carbonyl and nitro group stretches in the IR, a unique

set of signals in the ¹H and ¹³C NMR spectra, and a predictable fragmentation pattern in MS—

serve as a critical reference for any scientist working with this important synthetic intermediate.

Adherence to the described methodologies will ensure accurate and reliable characterization,

upholding the principles of scientific integrity in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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